molecular formula C7H11N3O B1628116 (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol CAS No. 623565-69-5

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol

Cat. No.: B1628116
CAS No.: 623565-69-5
M. Wt: 153.18 g/mol
InChI Key: PAAUAUMOQQSLGB-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Biochemical Analysis

Biochemical Properties

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate the expression of specific genes, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress response, thereby impacting cellular health and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cellular metabolism and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall metabolic homeostasis . Understanding these pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by reduction and functionalization steps to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent functionalization reactions.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)morpholine
  • 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • 2-(2-Pyrazinyl)-1H-imidazol-4-yl]methanol

Uniqueness

(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is unique due to its specific pyrazolo[1,5-a]pyrazine core structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential antiviral activity make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,8,11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUAUMOQQSLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620478
Record name (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-69-5
Record name (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanol (150 ml) was added to the mixture of 2-hydroxymethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid 4-nitrobenzyl ester (Example 25) (2.38 g) and 10% Pd—C (50% wet, 1.19 g). The reaction mixture was stirred for 2 hours under a hydrogen atmosphere. The mixture was filtered and concentrated under reduced pressure. The residue was applied to silica-gel column chromatography, then the column was eluted with 50% methanol in chloroform. The titled compound was obtained as a white solid (1.08 g, 98%).
Quantity
1.19 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol
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(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol
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(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol
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(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol
Reactant of Route 5
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol
Reactant of Route 6
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol

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